molecular formula C25H24N4O3S B4959859 7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4959859
M. Wt: 460.5 g/mol
InChI Key: AEJBUZCBACRXEG-UHFFFAOYSA-N
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Description

The study of quinolinone derivatives, including those with 1,2,4-triazole and dioxolo[4,5-g]quinolinone moieties, is significant due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit promising pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Synthesis Analysis

The synthesis of quinolinone and triazole derivatives generally involves multi-step chemical reactions, starting from basic precursors like aniline derivatives. For example, one-pot synthesis methods under solvent-free conditions have been explored for the efficient production of quinolinone derivatives, highlighting the importance of sustainable and eco-friendly synthetic approaches in modern chemistry (Wu Xiao-xi, 2015).

Molecular Structure Analysis

The molecular structure of quinolinone and triazole derivatives is characterized by the presence of heterocyclic rings, which significantly influence their chemical behavior and biological activity. For instance, the conformation and configuration of the quinolinone ring system can affect the compound's ability to interact with biological targets, as seen in studies of hydrogen-bonded chains and π-stacked interactions in similar compounds (Paola Cuervo et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be evaluated through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, reactivity, and potential applications. This could involve in-depth experimental studies and computational modeling .

properties

IUPAC Name

7-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15-18-12-20-21(32-14-31-20)13-19(18)26-24(30)22(15)33-25-28-27-23(16-8-4-2-5-9-16)29(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJBUZCBACRXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6-ol

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